2-Methyl-2H-pyrazole-3-carboxylic acid (2-chloro-phenylcarbamoyl)-methyl ester
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Overview
Description
2-Methyl-2H-pyrazole-3-carboxylic acid (2-chloro-phenylcarbamoyl)-methyl ester is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-pyrazole-3-carboxylic acid (2-chloro-phenylcarbamoyl)-methyl ester typically involves the reaction of 2-methyl-2H-pyrazole-3-carboxylic acid with 2-chloro-phenyl isocyanate in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-pyrazole-3-carboxylic acid (2-chloro-phenylcarbamoyl)-methyl ester would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the enzyme’s or receptor’s function.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2H-pyrazole-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-Chloro-phenyl isocyanate: Another precursor used in the synthesis.
Other pyrazole derivatives: Compounds with similar structures and potentially similar biological activities.
Uniqueness
2-Methyl-2H-pyrazole-3-carboxylic acid (2-chloro-phenylcarbamoyl)-methyl ester is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C13H12ClN3O3 |
---|---|
Molecular Weight |
293.70 g/mol |
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] 2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12ClN3O3/c1-17-11(6-7-15-17)13(19)20-8-12(18)16-10-5-3-2-4-9(10)14/h2-7H,8H2,1H3,(H,16,18) |
InChI Key |
WSSVDNIGRRWPOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)OCC(=O)NC2=CC=CC=C2Cl |
solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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